1,5-Dimethyltriazole-4-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethyltriazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-3-4(5(11)7-6)8-9-10(3)2/h6H2,1-2H3,(H,7,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFWJNKRSMGTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,5 Dimethyltriazole 4 Carbohydrazide and Analogous Structures
Precursor Synthesis and Functionalization Pathways
The assembly of the target compound and its analogs begins with the preparation of key building blocks. These precursors must contain the necessary functionalities to undergo cyclization to form the triazole core and to bear or be converted into the carbohydrazide (B1668358) side chain.
Carbohydrazides are crucial precursors and are typically synthesized from corresponding carboxylic acid esters through hydrazinolysis. This reaction involves the treatment of an ester with hydrazine (B178648) hydrate (B1144303), which acts as a nucleophile to displace the alkoxy group, yielding the desired carbohydrazide. For instance, the synthesis of various triazole precursors often starts with the conversion of an ester to a hydrazide, a robust and widely used transformation. chemistryjournal.netresearchgate.netnih.gov The general scheme for this conversion is a fundamental step in many synthetic pathways. ajgreenchem.com
The reaction of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester with 100% hydrazine hydrate serves as a clear example of this process to create the corresponding acetic acid hydrazide. chemistryjournal.net Similarly, 3-Ethoxycabonyl-1,2,4-triazolo[4,3-c]quinazoline can be converted into its 3-carbohydrazide derivative by treatment with hydrazine hydrate in an ethanol (B145695) solution. researchgate.net
The formation of the triazole ring is the cornerstone of the synthesis. For 1,2,3-triazoles, the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is the most prominent method. mdpi.comorganic-chemistry.org This reaction can be performed thermally, but often results in a mixture of 1,4- and 1,5-disubstituted regioisomers. researchgate.net
To overcome the lack of regioselectivity, metal-catalyzed versions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), have become standard. CuAAC, a cornerstone of "click chemistry," almost exclusively yields the 1,4-disubstituted triazole isomer. beilstein-journals.orgnih.govyoutube.com Conversely, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces the 1,5-disubstituted isomer, which would be essential for synthesizing analogs of 1,5-dimethyltriazole-4-carbohydrazide. beilstein-journals.org
Alternative azide-free methods for triazole synthesis include the reaction of N-tosylhydrazones with various coupling partners. For example, a molecular iodine-mediated coupling cyclization of N-tosylhydrazones with sodium azide can provide 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org Additionally, 2-arylhydrazononitriles have been utilized as versatile building blocks for synthesizing 2-substituted-1,2,3-triazoles. nih.gov
For the synthesis of 1,2,4-triazoles, common strategies involve the cyclization of thiosemicarbazide (B42300) derivatives. For example, refluxing a thiosemicarbazide in an ethanolic potassium hydroxide (B78521) solution can lead to the formation of a 1,2,4-triazole-3-thione. nih.gov Another approach involves the reaction of oxamide-derived amidine reagents with hydrazine hydrochloride salts to efficiently generate 1,5-disubstituted-1,2,4-triazoles under mild conditions. organic-chemistry.org
Cyclocondensation and Multi-Component Reaction Approaches
To enhance synthetic efficiency, reduce step counts, and increase molecular diversity, cyclocondensation and multi-component reactions (MCRs) are increasingly employed. These methods allow for the construction of complex heterocyclic systems in a single operation.
Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates portions of all starting materials. nih.gov These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds. researchgate.net The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles can be achieved through a one-pot reaction involving primary amines, 1,3-dicarbonyl compounds, and tosyl azide. beilstein-journals.org Similarly, fully decorated 1,2,3-triazoles can be prepared via a copper-catalyzed three-component reaction of alkynes, azides, and (hetero)arylboronic acids. beilstein-journals.org
The Wolff cyclocondensation of α-diazoketones with various amines represents another direct route to highly functionalized 1,2,3-triazoles. rsc.org For 1,2,4-triazoles, a one-pot, three-component synthesis has been developed from carboxylic acids, primary amidines, and monosubstituted hydrazines, offering a highly regioselective pathway to 1,3,5-trisubstituted 1,2,4-triazoles. researchgate.net
The carbohydrazide moiety can be introduced either before or after the formation of the triazole ring. In a post-cyclization approach, a triazole bearing a carboxylic acid or ester functional group is first synthesized, followed by conversion to the carbohydrazide via hydrazinolysis, as previously described. researchgate.net For example, 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can be synthesized and then used as a precursor for further derivatization. cardiff.ac.uk
Alternatively, coupling reactions can be employed to attach a hydrazide-containing fragment to a pre-formed heterocyclic core. While specific examples for this compound are not detailed, general C-N cross-coupling reactions, often catalyzed by copper, are well-established for linking N-heterocycles with various partners. researchgate.net Acylhydrazine-type ligands have been shown to promote CuI-catalyzed C-N cross-coupling of aryl bromides with N-heterocycles, a methodology that could potentially be adapted for this purpose. researchgate.net A novel two-component coupling reaction between aryl carbodiimides and acyl or aryl hydrazides provides another convergent route to complex heterocyclic systems. nih.gov
Optimization of Reaction Parameters and Yield Enhancement Techniques
Optimizing reaction conditions is critical for maximizing product yield, minimizing reaction time, and ensuring regioselectivity. Key parameters include the choice of catalyst, solvent, temperature, and the use of non-conventional energy sources.
In CuAAC reactions, the choice of copper source (e.g., CuI, CuSO₄/sodium ascorbate), ligand, and solvent significantly impacts efficiency. researchgate.net Polar solvents are often preferred, and a study optimizing the synthesis of 1,4-disubstituted 1,2,3-triazoles found that a mixture of MeOH/H₂O/THF (1:1:1) in the presence of CuI at 35-40 °C provided excellent yields in a shorter time. researchgate.net For base-catalyzed reactions, the choice of base and solvent is crucial; for instance, in the synthesis of certain multisubstituted 1,2,3-triazoles, Cs₂CO₃ in DMSO proved more effective than other bases and solvents. acs.org
The use of microwave irradiation and ultrasound has emerged as a powerful tool for yield enhancement. These techniques can dramatically reduce reaction times and often lead to higher yields compared to conventional heating methods. mdpi.combroadinstitute.orgnih.gov Microwave-assisted synthesis allows for rapid and uniform heating, which can accelerate reaction rates significantly. broadinstitute.org Similarly, sonication can promote reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.comnih.gov
The following tables summarize optimization data from various studies on triazole synthesis, illustrating the impact of different reaction parameters.
Table 1: Optimization of Solvent for Microwave-Assisted Triazole Synthesis Data adapted from a study on microwave-assisted cycloaddition. broadinstitute.org
| Solvent | Boiling Point (°C) | Product:Reactant Ratio |
| Acetonitrile | 82 | 1 : 2.19 |
| Dioxane | 101.1 | 1 : 0.07 |
| DMF | 153 | 1 : 0.11 |
| Ethanol | 78 | 1 : 2.90 |
| THF | 66 | 1 : 0.97 |
| Toluene | 111 | 1 : 0.85 |
Table 2: Optimization of Conditions for Flow Synthesis of 1,4-Diphenyl-1H-1,2,3-triazole Data adapted from a study on copper-on-charcoal catalyzed flow synthesis. rsc.org
| Temperature (°C) | Residence Time (s) | Solvent | Conversion (%) |
| 80 | 129 | DCM | 81 |
| 90 | 129 | DCM | 91 |
| 100 | 129 | DCM | 98 |
| 110 | 129 | DCM | 100 |
| 110 | 65 | DCM | 93 |
Table 3: Comparison of Conventional vs. Ultrasound Synthesis of 1,2,3-Triazoles Data adapted from a study on the synthesis of 1,4-disubstituted 1,2,3-triazoles tethering a benzothiazole (B30560) nucleus. nih.gov
| Method | Time | Yield (%) |
| Conventional (Heat) | 8-12 h | 75-86 |
| Ultrasound | 30-45 min | 85-94 |
Application of Green Chemistry Principles in Synthetic Protocols
The synthesis of this compound and its analogs is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. rsc.org Traditional synthetic methods for heterocyclic compounds often rely on hazardous solvents, toxic reagents, and significant energy consumption. rsc.orgresearchgate.net In contrast, green chemistry approaches focus on the use of benign solvents, alternative energy sources, and efficient catalytic systems to create more sustainable synthetic pathways. rsc.orgnih.gov
A significant focus in the green synthesis of triazole derivatives has been the replacement of conventional volatile organic compounds (VOCs) with environmentally friendly alternatives. Water, glycerol, and deep eutectic solvents (DES) have emerged as promising green solvents. consensus.app Water is particularly advantageous due to its non-toxicity, availability, and non-flammable nature. For instance, a visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles has been successfully performed in water, allowing for high yields and the recycling of both the copper catalyst and the solvent. consensus.app Glycerol, a biodegradable and low-cost solvent, has also been effectively used in the one-pot, three-component synthesis of 1,2,3-triazoles. consensus.app
Another cornerstone of green synthetic protocols is the use of alternative energy sources to reduce reaction times and energy consumption. Microwave irradiation and ultrasound have been successfully employed in the synthesis of triazoles and hydrazides. nih.govchemmethod.comjmrionline.com Microwave-assisted synthesis, in particular, often leads to significantly shorter reaction times and higher yields compared to conventional heating methods. chemmethod.com For example, the preparation of hydrazide derivatives from p-hydroxy ethyl benzoate (B1203000) and hydrazine hydrate was achieved in a very short time using a lab-made microwave. chemmethod.com
Solvent-free reaction conditions, such as mechanochemical grinding, represent a highly efficient and eco-friendly approach. rsc.orgresearchgate.net This technique minimizes waste by eliminating the need for a solvent and often results in high purity products with simple workup procedures. The synthesis of hydrazides from carboxylic acids and hydrazine hydrate has been demonstrated using a grinding technique, which is simple, highly efficient, and avoids the use of organic solvents. researchgate.net
The development and application of novel catalysts are also central to green synthetic strategies. Copper nanoparticles have been shown to be effective catalysts in green solvent systems for triazole synthesis. consensus.app Furthermore, the use of organocatalysts, such as L-proline, in a moist, grinding technique for the synthesis of hydrazide derivatives highlights a sustainable approach that offers reusability of the catalyst, mild reaction conditions, and high yields. mdpi.com
The table below summarizes various green chemistry approaches applied to the synthesis of triazole and hydrazide derivatives, which are analogous to this compound.
Table 1: Green Synthetic Methodologies for Triazole and Hydrazide Analogs
| Synthetic Approach | Key Green Principle | Substrate/Product Type | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Click Chemistry | Biodegradable Solvent | 1,2,3-Triazoles | Cyrene™ solvent | High | nih.gov |
| Microwave-Assisted Synthesis | Alternative Energy Source | 4-Hydroxybenzoic acid hydrazide derivatives | Water as solvent | High | chemmethod.com |
| Ultrasound-Assisted Synthesis | Alternative Energy Source | Diaryl sulfones with 1,2,3-triazole moieties | - | Efficient | nih.gov |
| Mechanochemical Grinding | Solvent-Free Condition | Hydrazones | Liquid-assisted grinding (LAG) | >99% | rsc.org |
| Grinding Technique | Solvent-Free Condition | Hydrazides from carboxylic acids | - | High | researchgate.net |
| Organocatalysis | Efficient Catalysis | Hydrazide derivatives | L-proline (reusable) | High | mdpi.com |
| Deep Eutectic Solvent | Green Solvent | 1,4-Disubstituted 1,2,3-triazoles | Cu(II)-acidic deep eutectic solvent (reusable) | Up to 98% | consensus.app |
These examples underscore the significant strides made in applying green chemistry principles to the synthesis of heterocyclic compounds. While specific research on the green synthesis of this compound is not extensively detailed in the provided context, the methodologies applied to analogous structures provide a clear and promising framework for developing sustainable synthetic routes for this specific compound. rsc.orgtandfonline.com The focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency continues to drive innovation in the field of organic synthesis. nih.gov
Derivatization Strategies and Structural Modifications of 1,5 Dimethyltriazole 4 Carbohydrazide
Synthesis of Hydrazone Derivatives through Condensation Reactions
One of the most direct and widely employed derivatization strategies for 1,5-Dimethyltriazole-4-carbohydrazide involves the synthesis of hydrazones. This is achieved through a condensation reaction between the terminal amino group (-NH₂) of the carbohydrazide (B1668358) and the carbonyl group of various aldehydes and ketones.
The reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid or hydrochloric acid, and is often carried out in a protic solvent like ethanol (B145695) under reflux conditions. tandfonline.comcardiff.ac.uk The nucleophilic attack of the carbohydrazide's primary amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule, results in the formation of a stable C=N (azomethine) bond, characteristic of hydrazones. tandfonline.com This method is highly efficient, often yielding the corresponding hydrazone derivatives in high yields, typically ranging from 88% to 92%. cardiff.ac.uk The versatility of this reaction allows for the introduction of a wide array of substituents by simply varying the aldehyde or ketone reactant, leading to a large library of N'-arylidene or N'-alkylidene-1,5-dimethyltriazole-4-carbohydrazides.
Table 1: Representative Synthesis of Hydrazone Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
|---|---|---|---|---|
| 1,2,3-Triazole-4-carbohydrazide | Aromatic Aldehyde | Boiling Ethanol, Acid Catalyst | N'-arylidene-1,2,3-triazole-4-carbohydrazone | 88-92% cardiff.ac.uk |
Introduction of Ancillary Heterocyclic Rings (e.g., Pyrrole, Oxadiazole, Imidazole, Triazine)
The carbohydrazide functional group is an excellent precursor for the construction of various five- and six-membered heterocyclic rings. Through intramolecular cyclization or condensation with bifunctional reagents, ancillary rings such as oxadiazoles (B1248032) and triazoles can be fused or linked to the parent 1,5-dimethyltriazole core.
A common pathway to synthesize 1,3,4-oxadiazole (B1194373) derivatives involves treating the carbohydrazide with reagents like carbon disulfide or specific aroyl chlorides. yu.edu.jonih.gov For instance, reacting this compound with carbon disulfide in an alcoholic solution of potassium hydroxide (B78521) leads to the formation of a potassium dithiocarbazate salt, which upon heating undergoes cyclization to yield the corresponding 5-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole-2-thione. nih.govacs.org
Alternatively, condensation of the carbohydrazide with phenyl isothiocyanate can yield an intermediate which, upon oxidative cyclization, forms N-phenyl-5-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-amine. cardiff.ac.uk Furthermore, hydrazinolysis of the intermediate 1,3,4-oxadiazole-2-thione can open the oxadiazole ring and facilitate re-cyclization into a 4-amino-1,2,4-triazole-3-thiol (B7722964) ring system, thereby linking two different triazole heterocycles. nih.gov These synthetic routes provide robust methods for creating complex, multi-heterocyclic structures.
Regioselective Substitution and Functionalization of Triazole and Carbohydrazide Positions
Regioselectivity is a critical aspect when functionalizing a molecule with multiple potential reaction sites. In this compound, the primary sites for substitution are the nitrogen atoms of the carbohydrazide moiety and the carbon atoms of the triazole ring.
The carbohydrazide group (-CONHNH₂) contains two nitrogen atoms with different nucleophilicities. The terminal -NH₂ group is significantly more nucleophilic and sterically accessible than the amide -NH- group. Consequently, reactions with electrophiles such as acyl halides or isothiocyanates occur regioselectively at the terminal nitrogen. This is the basis for the synthesis of N-acyl and N-thiourea derivatives discussed in the following section.
Functionalization of the 1,2,3-triazole ring itself is more challenging due to its aromatic stability and electron-rich nature. However, theoretical and experimental studies on similar 1,2,3-triazole systems suggest differences in the electron density of the ring carbons. Specifically, the C(5) carbon in 1-substituted 1,2,3-triazole-4,5-dicarboxylates has been shown to be more electrophilic and reactive towards nucleophilic attack or reduction compared to the C(4) carbon. mdpi.com This inherent electronic property suggests that regioselective functionalization of the triazole ring at the C(5) position could be achievable under specific reaction conditions, although direct substitution on the C-H bond would require advanced methods like directed C-H activation. researchgate.net
Exploration of N-Acyl and N-Thiourea Analogues
Modification of the carbohydrazide moiety to form N-acyl and N-thiourea analogues is a straightforward and effective derivatization strategy.
N-Acyl Derivatives: N-acylation is readily achieved by reacting this compound with various acylating agents, such as acyl chlorides or acid anhydrides. The reaction typically proceeds at the more nucleophilic terminal -NH₂ group, yielding N'-acyl-1,5-dimethyltriazole-4-carbohydrazides. This reaction introduces a second carbonyl group, expanding the potential for further chemical modifications.
N-Thiourea Analogues: The synthesis of N-thiourea derivatives involves the reaction of the carbohydrazide with isothiocyanates (R-N=C=S). The terminal amino group of the carbohydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a thiosemicarbazide (B42300) derivative, which is a type of N-thiourea analogue. nih.gov For example, reaction with ammonium (B1175870) thiocyanate (B1210189) can produce the corresponding thiosemicarbazide. nih.gov These thiourea (B124793) derivatives are valuable intermediates themselves, as they can be used to synthesize other heterocyclic systems like thiazoles or triazoles. nih.govchemmethod.com
Table 2: Representative Synthesis of N-Acyl and N-Thiourea Analogues
| Starting Material | Reagent | Product Type |
|---|---|---|
| Heterocyclic Carbohydrazide | Phenyl Isothiocyanate | N-Phenylthiocarbamoyl Carbohydrazide (Thiourea analogue) |
| Heterocyclic Carbohydrazide | Ammonium Thiocyanate / HCl | Thiosemicarbazide nih.gov |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a compound. This method is crucial for verifying the empirical formula of a newly synthesized substance, such as 1,5-Dimethyltriazole-4-carbohydrazide. The experimentally determined elemental composition is compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the compound's purity and confirms its stoichiometric composition.
For this compound, with the molecular formula C₅H₉N₅O, the theoretical elemental composition has been calculated. These theoretical values serve as the benchmark for assessing the purity of a synthesized sample. The comparison between the calculated and experimentally found values is a critical step in the characterization of the compound.
A comprehensive search of scientific literature did not yield any published experimental data for the elemental analysis of this compound. Therefore, the theoretical values are presented here as the basis for stoichiometric verification. In a laboratory setting, the synthesized compound would be analyzed, and the resulting experimental percentages for C, H, and N would be expected to be in close agreement with the theoretical values presented in the table below. Typically, a deviation of less than ±0.4% is considered acceptable confirmation of the compound's empirical formula and purity.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 60.055 | 38.70 |
| Hydrogen | H | 1.008 | 9.072 | 5.85 |
| Nitrogen | N | 14.007 | 70.035 | 45.14 |
| Oxygen | O | 15.999 | 15.999 | 10.31 |
| Total | C₅H₉N₅O | 155.161 | 100.00 |
Computational Chemistry and Theoretical Investigations of 1,5 Dimethyltriazole 4 Carbohydrazide
Quantum Chemical Computations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for investigating the electronic properties of molecules. By modeling the electron density, DFT can predict a wide range of molecular attributes.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For 1,5-Dimethyltriazole-4-carbohydrazide, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. DFT methods, such as B3LYP with a basis set like 6-31G*, are commonly used for this purpose. nih.gov
Conformational analysis is also crucial, as rotation around single bonds can lead to different spatial arrangements (conformers) with varying energies. The carbohydrazide (B1668358) side chain, in particular, can exhibit significant conformational flexibility. By mapping the potential energy surface as a function of key dihedral angles, researchers can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might interact with its environment.
Illustrative Optimized Geometry Parameters for a Triazole Derivative
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N1-N2 (Triazole) | 1.35 Å |
| Bond Length | C4-C(O) (Triazole-Carbonyl) | 1.48 Å |
| Bond Length | C=O (Carbonyl) | 1.23 Å |
| Bond Angle | N1-C5-N4 (Triazole Ring) | 108.5° |
| Bond Angle | C4-C(O)-N(H) | 118.2° |
| Dihedral Angle | C5-C4-C(O)-N(H) | ~180° (planar tendency) |
Note: The data in this table is representative of typical values for substituted triazole-hydrazide structures and is for illustrative purposes only.
Once the geometry is optimized, DFT is used to calculate the electronic structure. Key to this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich triazole ring and the hydrazide moiety, while the LUMO would likely be distributed over the carbonyl group and the triazole ring. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov
Representative Electronic Properties of a Triazole Derivative
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment | 3.8 Debye |
Note: The data in this table is representative and serves as an example of typical values for this class of compounds.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. This is invaluable for confirming the structure of a synthesized compound by comparing the theoretical spectrum with experimental data. For this compound, characteristic vibrational modes would include N-H stretching in the hydrazide group, C=O stretching of the carbonyl, and various C-N and N-N stretching and bending modes within the triazole ring.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. This allows for the prediction of the wavelength of maximum absorption (λ_max) and helps to understand the electronic nature of the molecule.
Analysis of Intermolecular Interactions and Crystal Packing Arrangements
In the solid state, molecules are arranged in a crystal lattice, and their packing is governed by intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. nih.govnih.gov The Hirshfeld surface is a mapped representation of the space a molecule occupies in a crystal, colored according to the proximity of neighboring atoms.
Molecular Dynamics Simulations for Understanding Conformational Dynamics and Stability
While quantum chemical computations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.comresearchgate.net An MD simulation of this compound in a solvent (like water) could reveal its conformational dynamics, stability, and solvent interactions. pensoft.netthaiscience.info
MD simulations can show how the molecule folds, how flexible its different parts are, and how it interacts with surrounding solvent molecules through hydrogen bonding. researchgate.net Parameters such as the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation time. researchgate.net
In Silico Prediction of Molecular Interactions and Property Assessment
Computational methods are widely used to predict how a molecule might interact with biological targets, such as proteins or enzymes. Molecular docking is a technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.govnih.gov For this compound, docking studies could be performed against a specific protein target to predict its binding mode and affinity, providing insights into its potential biological activity. nih.gov
Additionally, in silico tools can predict various physicochemical and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.netresearchgate.net By analyzing the structure of this compound, it is possible to estimate properties like its solubility, lipophilicity (LogP), and potential to be orally bioavailable, which are crucial in fields like drug discovery. pensoft.netresearchgate.net
Reactivity and Mechanistic Studies of 1,5 Dimethyltriazole 4 Carbohydrazide
Investigation of Thermal Decomposition and Pyrolysis Pathways
While specific experimental data on the thermal decomposition of 1,5-Dimethyltriazole-4-carbohydrazide is not extensively documented, its pyrolysis pathways can be postulated based on the known thermal behavior of similar heterocyclic compounds and carbohydrazides. jocpr.comresearchgate.net Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be instrumental in determining its thermal stability and decomposition temperatures. orientjchem.org
The decomposition of this compound would likely proceed through a multi-step process. The initial stages of decomposition at lower temperatures may involve the fragmentation of the carbohydrazide (B1668358) side chain. This could occur through the cleavage of the C-N and N-N bonds, leading to the release of small molecules like ammonia (B1221849) (NH₃), hydrazine (B178648) (N₂H₄), and carbon monoxide (CO).
At higher temperatures, the more stable 1,5-dimethyl-1,2,3-triazole ring would likely undergo fragmentation. Pyrolysis of the triazole ring can lead to the formation of various nitrogen-containing species and radical fragments. The methyl groups at the N1 and C5 positions would also influence the fragmentation pattern, potentially leading to the formation of methane (B114726) (CH₄) or other small hydrocarbons.
A hypothetical data table of potential decomposition products and their mass-to-charge ratios (m/z) that could be observed in a mass spectrometry analysis of the pyrolysis products is presented below.
| Plausible Decomposition Product | Chemical Formula | Likely m/z Value |
| Ammonia | NH₃ | 17 |
| Water | H₂O | 18 |
| Carbon Monoxide | CO | 28 |
| Nitrogen | N₂ | 28 |
| Hydrazine | N₂H₄ | 32 |
| Methyl Radical | CH₃• | 15 |
| Acetonitrile | C₂H₃N | 41 |
| 1,5-Dimethyl-1,2,3-triazole | C₄H₇N₃ | 97 |
Examination of Nucleophilic and Electrophilic Reactivity at Key Functional Sites
The structure of this compound presents distinct sites for both nucleophilic and electrophilic attack. rsc.orgnih.gov
Nucleophilic Reactivity: The primary nucleophilic sites are the nitrogen atoms of the carbohydrazide moiety. The terminal -NH₂ group is particularly nucleophilic and is expected to readily react with various electrophiles. thermofisher.comnih.govstackexchange.com For instance, it can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. Acylation with acyl chlorides or anhydrides would yield N-acylhydrazides. The nitrogen atom of the -NH- group also possesses nucleophilic character, though it is generally less reactive than the terminal amino group. researchgate.net
Electrophilic Reactivity: The main electrophilic site in the molecule is the carbonyl carbon of the carbohydrazide group. This carbon is susceptible to attack by nucleophiles. For example, hydrolysis under acidic or basic conditions would lead to the formation of 1,5-dimethyl-1,2,3-triazole-4-carboxylic acid and hydrazine.
The triazole ring itself is generally considered an electron-rich aromatic system, making it more susceptible to electrophilic attack on the ring carbon atoms, although the presence of the electron-withdrawing carbohydrazide group at the C4 position would deactivate the ring towards electrophilic substitution. osi.lvresearchgate.net Conversely, nucleophilic substitution on the triazole ring is generally difficult unless activated by strongly electron-withdrawing groups or in the form of N-oxides. rsc.org
A summary of the key reactive sites and potential reactions is provided in the table below.
| Functional Site | Type of Reactivity | Potential Reactions |
| Terminal -NH₂ of carbohydrazide | Nucleophilic | Condensation with aldehydes/ketones, Acylation, Alkylation |
| -NH- of carbohydrazide | Nucleophilic | Acylation, Alkylation (under stronger conditions) |
| Carbonyl Carbon (C=O) | Electrophilic | Nucleophilic acyl substitution (e.g., hydrolysis) |
| Triazole Ring | Generally Nucleophilic | Limited electrophilic substitution due to deactivation |
Elucidation of Intramolecular Rearrangement and Cyclization Mechanisms
Intramolecular Rearrangement: 1,2,3-Triazole derivatives are known to undergo the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic nitrogen atoms. wikipedia.orgbenthamscience.com This rearrangement typically occurs under thermal conditions or in the presence of acid or base. benthamscience.com In the case of this compound, a Dimroth-type rearrangement is theoretically possible, although the specific conditions required and the structure of the rearranged product would need experimental verification. The rearrangement could potentially involve the nitrogen atoms of the triazole ring and the carbohydrazide side chain, leading to a different heterocyclic system. The Dimroth rearrangement is a powerful tool for creating diverse nitrogen-rich compounds. rsc.orgrsc.org
Cyclization Mechanisms: The carbohydrazide moiety is a versatile precursor for the synthesis of various five-membered heterocycles. cbijournal.comajgreenchem.com For example, reaction of this compound with carbon disulfide in the presence of a base could lead to the formation of a 1,3,4-oxadiazole-2-thione derivative. Similarly, treatment with phosgene (B1210022) or its equivalents could yield a 1,3,4-oxadiazol-2-one. Reaction with appropriate dicarbonyl compounds or their equivalents can also be a route to the formation of new heterocyclic rings fused to or substituted on the primary molecule.
Influence of Solvent Systems on Reaction Outcomes and Selectivity
The choice of solvent can significantly impact the reactivity and selectivity of reactions involving this compound. masterorganicchemistry.com Solvent properties such as polarity, proticity, and hydrogen bonding capability can influence the rates of reaction and the stability of intermediates and transition states.
In nucleophilic reactions involving the carbohydrazide moiety, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred. These solvents can solvate the electrophile and allow the nucleophilic hydrazide to react more freely, often leading to higher reaction rates compared to polar protic solvents. masterorganicchemistry.com
Polar protic solvents, such as water or alcohols, can form hydrogen bonds with the lone pairs of the nitrogen atoms in the carbohydrazide group. This hydrogen bonding can decrease the nucleophilicity of the hydrazide, potentially slowing down reactions. stackexchange.commasterorganicchemistry.com However, in some cases, protic solvents can facilitate reactions by stabilizing charged intermediates or transition states.
For reactions involving the triazole ring, the solvent can influence the equilibrium of potential rearrangements like the Dimroth rearrangement. The choice of solvent can also affect the regioselectivity of electrophilic substitution reactions on the triazole ring, should they occur.
The table below summarizes the expected influence of different solvent systems on various reaction types.
| Reaction Type | Polar Protic Solvents (e.g., Water, Ethanol) | Polar Aprotic Solvents (e.g., DMF, DMSO) | Nonpolar Solvents (e.g., Toluene, Hexane) |
| Nucleophilic attack by carbohydrazide | May decrease reaction rate due to hydrogen bonding with the nucleophile. | Generally accelerate reaction rates by solvating the cation of the electrophile. | Low solubility of reactants often leads to very slow or no reaction. |
| Electrophilic attack on carbonyl carbon | Can facilitate reaction by stabilizing charged intermediates. | Can be effective, depending on the nature of the nucleophile. | Generally not suitable due to poor solubility and stabilization of charged species. |
| Dimroth Rearrangement | May facilitate rearrangement depending on the mechanism (acid/base catalysis). | Can promote rearrangement, especially at elevated temperatures. | Less likely to promote rearrangement unless thermally induced. |
| Cyclization Reactions | Solvent choice can influence the cyclization pathway and yield. | Often good solvents for cyclization reactions. | May be used in specific cases, for example, with azeotropic removal of water. |
Coordination Chemistry and Metal Complexation of 1,5 Dimethyltriazole 4 Carbohydrazide Derivatives
Ligand Design Principles for Triazole-Carbohydrazide Frameworks
The design of ligands based on triazole-carbohydrazide structures is rooted in the versatile coordination capabilities of these two interconnected functional groups. The 1,2,3-triazole ring itself is a robust building block in coordination chemistry, offering multiple nitrogen atoms for metal binding. The specific substitution pattern on the triazole ring, such as the 1,5-dimethyl configuration, is crucial as it influences the ligand's steric and electronic properties. The methyl group at the N1 position blocks one of the potential coordination sites, thereby directing metal binding to the other nitrogen atoms of the triazole ring.
The carbohydrazide (B1668358) moiety introduces additional donor atoms—the carbonyl oxygen and the terminal amino group—which can participate in chelation. This combination of a triazole ring and a carbohydrazide arm allows for the design of polydentate ligands capable of forming stable chelate rings with metal ions, a key principle for creating robust metal-organic complexes. The modular synthesis of such ligands, often through "click" chemistry for the triazole formation followed by functionalization to introduce the carbohydrazide group, allows for systematic tuning of the ligand's properties.
Characterization of Coordination Modes and Denticity (e.g., Bidentate, Ambidentate, Flexible Denticity)
Triazole-carbohydrazide ligands are known for their flexible coordination behavior. For 1,5-Dimethyltriazole-4-carbohydrazide, several coordination modes can be postulated based on related structures. The most common would likely involve a bidentate chelation through the N2 or N3 atom of the triazole ring and the carbonyl oxygen of the carbohydrazide group, forming a stable five- or six-membered chelate ring.
The ligand could also exhibit ambidentate character, where different donor atoms are utilized depending on the metal ion's nature, the solvent, and the presence of other ligands. For instance, the terminal nitrogen of the hydrazide could also be involved in coordination, potentially leading to bridging modes between two metal centers. This flexible denticity is a hallmark of hydrazone and carbohydrazide-based ligands and is instrumental in the formation of polynuclear complexes.
Synthesis and Structural Elucidation of Metal-Organic Complexes
For complexes involving ligands analogous to this compound, a variety of structures from mononuclear to polynuclear assemblies have been reported. Spectroscopic techniques such as FT-IR are also vital for characterizing the coordination mode. A shift in the C=O stretching frequency in the IR spectrum upon complexation, for example, can confirm the involvement of the carbonyl oxygen in metal binding.
Investigation of Electronic and Magnetic Properties in Metal-Triazole-Carbohydrazide Complexes
The electronic and magnetic properties of metal complexes are highly dependent on the ligand field environment created by the coordinating atoms. The nitrogen and oxygen donor atoms of a triazole-carbohydrazide ligand would create a specific crystal field around a central metal ion, influencing the splitting of its d- or f-orbitals.
Studies on Single-Molecule Magnet (SMM) Behavior in Lanthanide Systems
Lanthanide ions, with their large magnetic moments and significant magnetic anisotropy, are prime candidates for the construction of Single-Molecule Magnets (SMMs). mdpi.com SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis, properties that make them promising for applications in high-density data storage and quantum computing. mdpi.comnih.gov
The design of lanthanide-based SMMs often focuses on creating a specific coordination environment that maximizes the magnetic anisotropy of the lanthanide ion. mdpi.com Ligands with hard donor atoms like nitrogen and oxygen, such as those in this compound, are well-suited for this purpose. Research on related hydrazone and triazole-containing ligands has shown that they can effectively sensitize the luminescence of lanthanide ions and also mediate magnetic interactions that can lead to SMM behavior. mdpi.comrsc.org For instance, tetranuclear lanthanide complexes with a hydrazone ligand have been shown to exhibit slow magnetic relaxation. rsc.org
Analysis of Crystal Field Splitting and Magnetic Anisotropy
The magnitude of the crystal field splitting and the resulting magnetic anisotropy are critical for the performance of SMMs. nih.gov The geometry of the coordination sphere around the lanthanide ion, dictated by the ligand, plays a crucial role. Theoretical calculations, in conjunction with experimental techniques like high-frequency electron paramagnetic resonance (HFEPR) and detailed magnetic susceptibility measurements, are used to probe the electronic structure and magnetic anisotropy of these complexes. mdpi.comnih.gov While no specific data exists for this compound, studies on similar systems indicate that the arrangement of N and O donor atoms can create a strong axial ligand field, which is beneficial for achieving large magnetic anisotropy in prolate lanthanide ions like Dy(III) and Er(III). nih.gov
Impact of Coordinated Anions and Ancillary Ligands on Complex Architecture and Properties
The final structure and properties of a metal complex are not solely determined by the primary ligand but are also significantly influenced by the counter-anions and any ancillary (or co-) ligands present in the coordination sphere. nih.govrsc.org Anions can either be innocent counter-ions or can directly coordinate to the metal center, thereby altering its coordination number and geometry. nih.gov
Applications in Advanced Functional Materials
Development of High-Nitrogen Energetic Materials and Propellants
The 1,2,4-triazole (B32235) ring is a foundational structure in the field of high-energy density materials (HEDMs) due to its high nitrogen content, positive heat of formation, and thermal stability. rsc.org These characteristics contribute to a high energy release upon decomposition, with the significant advantage of producing environmentally benign dinitrogen (N₂) gas. mdpi.com The energetic properties of triazole-based compounds are heavily influenced by the functional groups attached to the triazole core. Typically, the introduction of explosophoric groups such as nitro (−NO₂), nitramino (−NHNO₂), or azido (−N₃) groups is a common strategy to enhance detonation performance, including velocity and pressure. rsc.orgresearchgate.net
For a compound to be an effective energetic material, a key parameter is the oxygen balance (Ω), which indicates the degree to which the compound can oxidize its own carbon and hydrogen atoms to CO₂ and H₂O. A more positive or zero oxygen balance is generally desirable for higher energy output. The performance of triazole-based energetic materials is often benchmarked against established explosives like RDX and HMX. nih.gov Research into novel triazole derivatives often involves synthesizing salts that pair a nitrogen-rich triazole cation or anion with an energetic counter-ion to optimize density, stability, and performance. nih.gov
In the context of 1,5-Dimethyltriazole-4-carbohydrazide, its value may lie more in its role as a synthetic intermediate rather than a primary energetic compound itself. The carbohydrazide (B1668358) group can be a reactive handle to introduce more potent energetic functionalities onto the triazole ring, thereby creating new derivatives with enhanced performance characteristics.
Contribution to the Field of Advanced Magnetic Materials
The 1,2,4-triazole ring system is well-recognized for its ability to act as a bridging ligand between metal centers, facilitating the construction of polynuclear coordination complexes with interesting magnetic properties. The nitrogen atoms at the 1, 2, and 4 positions of the triazole ring can coordinate to transition metal ions, mediating magnetic exchange interactions (either ferromagnetic or antiferromagnetic) between them. mdpi.com This has led to the development of a wide range of triazole-based molecular magnets and spin-crossover materials.
This compound possesses multiple potential coordination sites. The nitrogen atoms of the triazole ring and the nitrogen and oxygen atoms of the carbohydrazide group could all participate in binding to metal ions. This multi-dentate character makes it a candidate for forming stable coordination polymers or discrete polynuclear complexes. The specific nature of the magnetic interactions in such complexes would depend on several factors, including:
The identity of the transition metal ion (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cu(II)). nih.gov
The coordination geometry around the metal centers.
The bridging mode of the this compound ligand.
Research on related 1,2,4-triazole derivatives has shown that even subtle changes to the substituents on the triazole ring can significantly influence the crystal packing and the resulting magnetic behavior of the metal complexes. mdpi.com For example, trinuclear transition metal complexes with other functionalized 1,2,4-triazoles have been synthesized and their magnetic susceptibility data modeled to understand the intramolecular magnetic interactions. nih.gov While specific studies on complexes formed with this compound are not widely reported, its structural features suggest a potential for creating novel magnetic materials, should it be explored for this purpose. The presence of the carbohydrazide moiety could also introduce hydrogen bonding capabilities, further influencing the supramolecular structure and bulk magnetic properties.
Role as Precursors and Intermediates for Functionalized Organic Materials
Perhaps the most significant and documented application area for compounds like this compound is its role as a versatile building block in organic synthesis. The carbohydrazide functional group (−CONHNH₂) is a reactive intermediate that can participate in a wide array of chemical transformations. This reactivity allows for the elaboration of the triazole core into more complex, functionalized organic materials.
The carbohydrazide moiety can readily react with various electrophiles. For instance, condensation with aldehydes and ketones can yield the corresponding hydrazones. These reactions are fundamental in the synthesis of Schiff bases, which are themselves important ligands in coordination chemistry and have applications in catalysis and materials science. mdpi.com
Furthermore, the carbohydrazide group is a key precursor for the synthesis of other heterocyclic systems. Depending on the reaction conditions and the co-reactant, it can be cyclized to form oxadiazoles (B1248032), thiadiazoles, or other triazole rings, leading to the creation of more complex poly-heterocyclic structures. researchgate.net This synthetic versatility is crucial for the development of new organic materials with tailored electronic, optical, or biological properties.
A general approach for synthesizing 1,5-disubstituted-1,2,4-triazole compounds has been described, highlighting the modularity of building these core structures. nih.gov Once the this compound scaffold is formed, its further functionalization opens pathways to various classes of materials. For example, derivatives of 1,2,4-triazoles are being investigated for applications as:
Corrosion inhibitors: The nitrogen atoms can coordinate to metal surfaces, forming a protective layer.
Pharmaceuticals: The triazole ring is a common feature in many biologically active compounds.
Organic light-emitting diodes (OLEDs): Functionalized triazoles can serve as electron-transporting or host materials.
The synthetic utility of this compound is summarized in the table below, illustrating its potential as a precursor.
| Reactant Class | Product Class | Potential Application of Product |
| Aldehydes/Ketones | Hydrazones (Schiff Bases) | Metal Complex Ligands, Catalysts |
| Isocyanates/Isothiocyanates | Semicarbazides/Thiosemicarbazides | Precursors to other Heterocycles |
| Dicarbonyl Compounds | Pyrazoles/Pyridazinones | Pharmaceuticals, Agrochemicals |
| Carbon Disulfide | Oxadiazoles/Thiadiazoles | Functional Polymers, Dyes |
This role as a synthetic intermediate is critical, as it allows chemists to leverage the stable and aromatic nature of the 1,2,4-triazole ring while introducing a wide range of functionalities through the carbohydrazide group, thereby accessing a broad chemical space for new material discovery.
Future Research Directions and Emerging Perspectives
Innovations in Stereoselective and Sustainable Synthetic Methodologies
The synthesis of 1,5-disubstituted-1,2,4-triazoles has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. dnu.dp.ua Future research into the synthesis of 1,5-Dimethyltriazole-4-carbohydrazide will likely pivot towards methodologies that are not only efficient but also environmentally benign. The principles of green chemistry, such as the use of safer solvents, the reduction of waste, and the utilization of catalytic processes, will be paramount. nih.govnih.govresearchgate.net
The development of stereoselective synthetic routes, particularly for derivatives of this compound, represents a significant frontier. While the parent molecule is achiral, the introduction of chiral centers through derivatization of the carbohydrazide (B1668358) group could open doors to applications in asymmetric catalysis and medicinal chemistry. Research in this area could draw inspiration from the broader field of asymmetric synthesis of N-aryl 1,2,4-triazoles, which has seen the successful application of chiral catalysts to achieve high enantioselectivity. jocms.org
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Methodology | Potential Advantages | Key Research Focus |
| Microwave-assisted synthesis | Reduced reaction times, improved yields, and enhanced reaction control. | Optimization of reaction conditions and exploration of solvent-free reactions. |
| Ultrasound-assisted synthesis | Increased reaction rates and yields through acoustic cavitation. | Investigation of the synergistic effects of ultrasound with green catalysts. |
| Flow chemistry | Improved safety, scalability, and process control. | Development of continuous-flow processes for the multi-step synthesis of derivatives. |
| Biocatalysis | High selectivity and mild reaction conditions. | Identification and engineering of enzymes for the stereoselective synthesis of chiral derivatives. |
Unveiling Novel Reactivity Patterns and Transformation Pathways
The carbohydrazide functional group is a versatile precursor for the synthesis of a wide array of heterocyclic systems. Future research should systematically explore the reactivity of the carbohydrazide moiety in this compound to unlock novel transformation pathways. Condensation reactions with aldehydes and ketones can yield a library of hydrazone derivatives, which themselves can be valuable synthons or biologically active molecules. mdpi.com
Furthermore, the cyclization of the carbohydrazide with various reagents can lead to the formation of five-membered heterocycles such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. orientjchem.org The exploration of these reactions under different catalytic conditions could reveal novel reactivity patterns and provide access to a diverse range of triazole-appended heterocyclic scaffolds.
Table 2: Potential Transformations of the Carbohydrazide Moiety
| Reagent | Resulting Heterocycle | Potential Significance |
| Carbon disulfide | 1,3,4-Oxadiazole-2-thione | Precursors for further functionalization and potential biological activity. |
| Isothiocyanates | 1,2,4-Triazole-3-thiones | Building blocks for more complex heterocyclic systems. |
| Orthoesters | 1,3,4-Oxadiazoles | Access to a class of compounds with known applications in materials science. |
| Dicarbonyl compounds | Pyridazines or pyrazoles | Expansion of the accessible chemical space for biological screening. |
Expansion of Coordination Chemistry to Novel Metal Centers and Architectures
The nitrogen-rich 1,2,4-triazole (B32235) ring is an excellent ligand for a variety of metal ions. The presence of both the triazole ring and the carbohydrazide group in this compound suggests a rich coordination chemistry waiting to be explored. The carbohydrazide moiety can act as a bidentate ligand, coordinating through the carbonyl oxygen and the terminal nitrogen of the hydrazide. This, combined with the coordinating ability of the triazole nitrogens, makes this compound a potentially polydentate ligand capable of forming a variety of coordination complexes.
Future research should focus on systematically investigating the coordination of this ligand with a wide range of metal centers, including transition metals, lanthanides, and actinides. The resulting coordination polymers and metal-organic frameworks (MOFs) could exhibit interesting magnetic, optical, and catalytic properties. The ability of the ligand to bridge multiple metal centers could lead to the formation of unique supramolecular architectures with potential applications in gas storage, separation, and sensing.
Integration of Advanced Computational Design for Predictive Materials Science
Computational chemistry and molecular modeling are indispensable tools for the rational design of new materials with tailored properties. researchgate.netfigshare.com Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. dnu.dp.uaorientjchem.orgresearchgate.net Such studies can provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity and potential as an electronic material.
Molecular docking simulations can be used to predict the binding affinity of this compound derivatives with biological targets, thereby guiding the design of new therapeutic agents. researchgate.net Furthermore, computational screening of virtual libraries of derivatives can accelerate the discovery of molecules with desired properties, such as high thermal stability for energetic materials or specific photophysical characteristics for organic light-emitting diodes (OLEDs).
Table 3: Potential Applications of Computational Modeling
| Computational Method | Predicted Properties | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, vibrational frequencies, and reactivity indices. | Rational design of catalysts and electronic materials. |
| Molecular Docking | Binding modes and affinities with biological macromolecules. | Drug discovery and design of enzyme inhibitors. |
| Molecular Dynamics (MD) | Conformational dynamics and intermolecular interactions. | Understanding self-assembly processes and material stability. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | Predictive toxicology and optimization of lead compounds. |
Exploration of Multi-Functional Hybrid Materials and Supramolecular Assemblies
The ability of this compound to participate in hydrogen bonding and coordinate with metal ions makes it an excellent building block for the construction of supramolecular assemblies and multi-functional hybrid materials. nih.govrsc.org The carbohydrazide moiety can form strong intermolecular hydrogen bonds, leading to the formation of well-ordered one-, two-, or three-dimensional networks.
The incorporation of this molecule into polymeric matrices or onto the surface of nanoparticles could lead to the development of hybrid materials with enhanced thermal, mechanical, or optical properties. For example, the triazole ring could act as a corrosion inhibitor when the molecule is incorporated into a protective coating. The exploration of co-crystals with other organic molecules could also lead to materials with novel properties arising from synergistic intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
